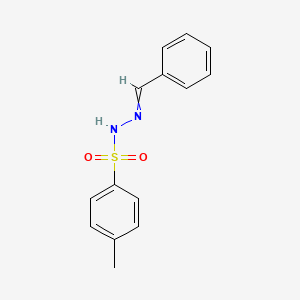

Benzaldehyde tosylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

1666-17-7 |

|---|---|

Molecular Formula |

C14H14N2O2S |

Molecular Weight |

274.34 g/mol |

IUPAC Name |

N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |

InChI Key |

FZFLTDNAHASQQC-PTNGSMBKSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzaldehyde Tosylhydrazone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, mechanism, and application of benzaldehyde tosylhydrazone, a critical intermediate in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations necessary for successful and reproducible execution in a laboratory setting.

Introduction: The Synthetic Utility of this compound

This compound (C₁₄H₁₄N₂O₂S) is a stable, crystalline solid that serves as a cornerstone reagent in several pivotal organic transformations.[1] Its primary utility lies in its role as a precursor to diazo compounds and carbenes, which are highly reactive intermediates for constructing complex molecular architectures.[2][3] Most notably, it is the starting material for the Shapiro and Bamford-Stevens reactions, which facilitate the conversion of carbonyls into alkenes.[3][4][5] Understanding the reliable synthesis of this compound is, therefore, a fundamental prerequisite for any research program leveraging these powerful synthetic methodologies.

The Reaction Mechanism: A Stepwise Perspective

The formation of this compound is a classic condensation reaction between an aldehyde (benzaldehyde) and a hydrazine derivative (p-toluenesulfonhydrazide, also known as tosylhydrazine). The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the tosylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

-

Dehydration: Under mildly acidic or even neutral conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final tosylhydrazone product.

This sequence is efficient and typically high-yielding, driven by the formation of a stable, conjugated system and the removal of water.

Caption: Figure 1: Reaction Mechanism of Tosylhydrazone Formation.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and high yield.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| Benzaldehyde | 106.12 | 7.50 g (7.1 mL) | 0.071 | 1.0 |

| p-Toluenesulfonhydrazide | 186.24 | 14.6 g | 0.078 | 1.1 |

| Methanol (Absolute) | 32.04 | ~30 mL | - | - |

Causality Behind Choices:

-

Benzaldehyde: It is advisable to use freshly distilled benzaldehyde to remove benzoic acid, a common impurity formed upon air oxidation, which can interfere with the reaction.[6][7]

-

p-Toluenesulfonhydrazide: A slight excess (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, benzaldehyde.

-

Methanol: Serves as an excellent solvent that dissolves the reactants upon gentle warming but has lower solubility for the product upon cooling, facilitating crystallization.[2]

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Preparation: In a 125-mL Erlenmeyer flask, place 14.6 g (0.078 mol) of p-toluenesulfonhydrazide. Add 25 mL of absolute methanol and swirl to form a slurry.[2]

-

Reaction Initiation: To the swirling slurry, add 7.50 g (0.071 mol) of freshly distilled benzaldehyde in one portion. A mild exothermic reaction will occur, and the solids will dissolve.[2]

-

Crystallization: Within a few minutes of dissolution, the this compound product will begin to crystallize. Allow the flask to stand at room temperature for approximately 15 minutes to allow for substantial crystal growth.[2]

-

Isolation: Cool the mixture in an ice bath to maximize the precipitation of the product. Collect the white crystalline solid by suction filtration using a Büchner funnel.[2]

-

Purification: Wash the collected crystals with a small portion of cold methanol. This wash removes any soluble impurities without dissolving a significant amount of the product.

-

Drying: Dry the product under vacuum to remove residual solvent. The typical yield of this compound is between 87-93%.[2] For most applications, such as the Shapiro reaction, this product is of sufficient purity and does not require further recrystallization.[2]

Product Characterization

Verifying the identity and purity of the synthesized compound is a critical step.

| Property | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 124–125 °C[2] (Note: some sources may report up to 130 °C[8]) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.40 (s, 1H, NH), 7.91 (s, 1H, CH=N), 7.77 (d, 2H), 7.61–7.51 (m, 2H), 7.42–7.38 (m, 5H), 2.36 (s, 3H, CH₃)[9] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.4, 143.9, 136.6, 134.1, 130.5, 130.1, 129.3, 127.7, 127.2, 21.5[9] |

Safety and Handling

Professional laboratory practice dictates a thorough risk assessment before any chemical synthesis.[2]

-

p-Toluenesulfonhydrazide: Can cause skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

-

Benzaldehyde: Irritating to the respiratory system, eyes, and skin.[1] Always handle in a well-ventilated fume hood.

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

-

Hydrazine Derivatives: While p-toluenesulfonhydrazide itself is relatively stable, the broader class of hydrazine compounds can be toxic and should be handled with care.[12] All manipulations should be performed in a chemical fume hood.[2][12]

Conclusion

The synthesis of this compound is a robust and reliable procedure that provides access to a versatile chemical intermediate. By understanding the mechanism behind the reaction and adhering to the procedural details and safety precautions outlined in this guide, researchers can confidently and efficiently produce high-purity material for use in advanced synthetic applications, such as the formation of alkenes via the Shapiro and Bamford-Stevens reactions.[3][4]

References

-

Phenyldiazomethane. Organic Syntheses, Coll. Vol. 6, p.981 (1988); Vol. 52, p.107 (1972). URL: [Link]

-

Benzaldehyde p-Toluenesulfonylhydrazone. ChemBK. (2024). URL: [Link]

-

Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. National Institutes of Health (NIH). URL: [Link]

-

Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. National Institutes of Health (NIH), PMC. URL: [Link]

-

2-bornene. Organic Syntheses, Coll. Vol. 6, p.172 (1988); Vol. 51, p.66 (1971). URL: [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of California, Riverside. (2018). URL: [Link]

-

Tosylhydrazone. Wikipedia. URL: [Link]

-

Control experiment for tosyl hydrazone synthesis. ResearchGate. URL: [Link]

-

Shapiro reaction. Wikipedia. URL: [Link]

-

Bamford-Stevens reaction Step 1. ChemTube3D. URL: [Link]

-

Tosylhydrazones. Denmark Group, University of Illinois Urbana-Champaign. URL: [Link]

-

This compound. LookChem. URL: [Link]

-

p-Toluenesulfonylhydrazide. Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 41, p.93 (1961). URL: [Link]

-

This compound. PubChem, National Institutes of Health (NIH). URL: [Link]

- Process for the purification of benzaldehyde.Google Patents. (1983).

-

Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus. National Institutes of Health (NIH), PMC. URL: [Link]

- Method for the purification of benzaldehyde.Google Patents. (1980).

Sources

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]

- 7. EP0016487A1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. artscimedia.case.edu [artscimedia.case.edu]

physical and chemical properties of benzaldehyde tosylhydrazone

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde Tosylhydrazone

Abstract

This compound is a stable, crystalline solid that serves as a cornerstone reagent in modern organic synthesis. Derived from the condensation of benzaldehyde and p-toluenesulfonylhydrazide, this compound is not merely an intermediate but a versatile precursor for a variety of critical transformations.[1] Its primary utility lies in its ability to generate diazo compounds and vinyllithium species in situ, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of this compound. It details a robust synthesis protocol, explores its mechanistic transformations in key reactions such as the Shapiro reaction, and offers insights into its applications for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is systematically known as N'-benzylidene-4-methylbenzenesulfonohydrazide.[4] It is a white to light yellow crystalline solid, valued for its stability at room temperature and ease of handling compared to the often explosive diazo compounds it generates.[4][5]

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1666-17-7 | [5][6] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 274.34 g/mol | [5][6] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 130-131 °C | [5][7][8] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), acetone. | [4][5] |

| Density | ~1.19 g/cm³ (Predicted) | [5][7] |

| pKa | 9.71 ± 0.40 (Predicted) | [5][7] |

| Storage | Store at room temperature, protected from light and heat. | [5][9] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented here serves as a benchmark for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The assignments below are based on data acquired in DMSO-d₆.[10]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.40 (s, 1H): This singlet corresponds to the acidic N-H proton of the hydrazone moiety. Its chemical shift is characteristic and will disappear upon D₂O exchange.

-

δ 7.91 (s, 1H): This signal is assigned to the iminic proton (-N=CH -).

-

δ 7.77 (d, J=8.2 Hz, 2H): Aromatic protons on the tosyl group that are ortho to the sulfonyl group.

-

δ 7.61–7.51 (m, 2H): Aromatic protons on the benzylidene ring.

-

δ 7.42–7.38 (m, 5H): Overlapping signals from the remaining aromatic protons on the benzylidene ring and the tosyl group protons meta to the sulfonyl group.

-

δ 2.36 (s, 3H): The characteristic singlet for the methyl (CH₃ ) protons of the tosyl group.[10]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 147.4: Imine carbon (C =N).

-

δ 143.9, 136.6, 134.1, 130.5, 130.1, 129.3, 127.7, 127.2: Aromatic carbons.

-

δ 21.5: Methyl carbon (C H₃) of the tosyl group.[10]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3223 | N-H Stretch | Hydrazone N-H |

| 1597 | C=N Stretch | Imine |

| 1360 & 1165 | Asymmetric & Symmetric S=O Stretch | Sulfonyl |

(Data sourced from reference[10])

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically shows a strong protonated molecular ion peak.

-

ESI-MS m/z: 275.17 [M+H]⁺.[10]

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward and high-yielding condensation reaction. The following protocol is adapted from a reliable procedure reported in Organic Syntheses.[11]

Workflow for Synthesis of this compound

The diagram below outlines the key steps in the synthesis and purification process.

Caption: Synthesis and workup workflow.

Step-by-Step Synthesis Protocol

Materials:

-

p-Toluenesulfonylhydrazide (14.6 g, 0.078 mol)

-

Freshly distilled benzaldehyde (7.50 g, 0.071 mol)

-

Absolute methanol (25 mL)

-

125-mL Erlenmeyer flask

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place 14.6 g of p-toluenesulfonylhydrazide into a 125-mL Erlenmeyer flask.[11]

-

Add 25 mL of absolute methanol to create a slurry.[11]

-

While swirling the slurry, rapidly add 7.50 g of freshly distilled benzaldehyde. A mild exothermic reaction will occur, and the solids will dissolve.[11]

-

Continue to swirl the flask. Within a few minutes, the this compound product will begin to crystallize.[11]

-

After 15 minutes, cool the mixture thoroughly in an ice bath to maximize precipitation.[11]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[11]

-

Wash the filter cake with a small portion of cold methanol to remove any unreacted starting materials.[11]

-

Dry the product under vacuum to yield 17-18 g (87–93%) of this compound as a white solid with a melting point of 124–125°C. The product is typically of sufficient purity for subsequent reactions without further purification.[11]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its transformation under basic conditions. It is a key substrate in the Shapiro and Bamford-Stevens reactions, which provide access to alkenes and carbenes, respectively.[2][12]

The Shapiro Reaction: A Powerful Olefination Method

The Shapiro reaction converts tosylhydrazones into alkenes by treatment with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[13][14] This reaction is a cornerstone of modern synthesis due to its reliability and regioselectivity, typically forming the less-substituted (kinetic) alkene.[14]

Mechanistic Pathway: The reaction proceeds through a well-defined sequence of deprotonation and elimination steps.

-

First Deprotonation: The first equivalent of n-BuLi, a strong base, abstracts the acidic N-H proton to form a tosylhydrazone anion.[15][16]

-

Second Deprotonation (Rate-Determining Step): The second equivalent of n-BuLi abstracts a proton from the carbon alpha to the imine, forming a dianion. This deprotonation is kinetically controlled.[14][16]

-

Elimination: The dianion undergoes spontaneous elimination of the tosylate anion (Ts⁻) to form a diazenyl anion intermediate.[14]

-

Dinitrogen Extrusion: This intermediate rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to generate a vinyllithium species.[14][15]

-

Protonolysis: The reaction is typically quenched with an electrophile, most commonly water or an alcohol, to protonate the vinyllithium intermediate and yield the final alkene product.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1666-17-7: this compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C14H14N2O2S | CID 5397192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Shapiro Reaction [organic-chemistry.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 15. Shapiro_reaction [chemeurope.com]

- 16. investigacion.unirioja.es [investigacion.unirioja.es]

A Comprehensive Technical Guide to Benzaldehyde Tosylhydrazone: Synthesis, Properties, and Key Synthetic Applications

This guide serves as an in-depth resource for researchers, chemists, and drug development professionals on benzaldehyde tosylhydrazone. It moves beyond a simple data sheet to provide a foundational understanding of its synthesis, core reactivity, and application in sophisticated organic transformations, grounded in established chemical principles and field-proven methodologies.

Introduction: The Versatility of a Stable Precursor

This compound, identified by CAS Number 1666-17-7 , is a crystalline organic compound that has become an indispensable tool in modern synthetic chemistry.[1][2][3][4][5][6][7] While stable and easily handled, its true value lies in its ability to serve as a robust precursor for highly reactive intermediates, most notably diazo compounds and carbenes.[8][9][10][11] This dual nature—stability for storage and ease of conversion to reactive species—allows chemists to safely harness the power of diazo and carbene chemistry without the significant hazards associated with isolating these intermediates.[11] This guide will elucidate the properties, synthesis, and pivotal reactions of this compound, providing both the theoretical underpinnings and practical protocols necessary for its effective use in a research and development setting.

Core Compound Profile: Physicochemical and Structural Data

This compound is a white to pale-yellow crystalline solid formed from the condensation of benzaldehyde and p-toluenesulfonylhydrazide.[1][3][6][7][12] Its structure incorporates a stabilizing tosyl group, which imparts crystallinity and modulates the reactivity of the hydrazone moiety.

| Property | Value | Source(s) |

| CAS Number | 1666-17-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2][3][4][13] |

| Molecular Weight | 274.34 g/mol | [1][2][4][5][13] |

| Appearance | White to almost white crystalline solid/powder | [1][3][6][7] |

| Melting Point | 124–131 °C | [1][2][7][8] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, DMF | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 | [2][13] |

| Stability | Stable at room temperature; decomposes with heat or light | [1] |

Synthesis: From Aldehyde to a Versatile Reagent

The formation of this compound is a straightforward condensation reaction, a testament to the principles of imine chemistry.[12] The nucleophilic nitrogen of tosylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the stable tosylhydrazone product.

Standard Laboratory Protocol: A Validated Method

The following protocol is adapted from Organic Syntheses, a source known for its rigorously tested and reliable procedures, ensuring high yield and purity.[8]

Rationale: The choice of methanol as a solvent facilitates the dissolution of the starting p-toluenesulfonylhydrazide upon the mildly exothermic reaction's initiation. The product's lower solubility in cold methanol allows for its efficient isolation via crystallization.

Step-by-Step Protocol:

-

In a 125-mL Erlenmeyer flask, add p-toluenesulfonylhydrazide (14.6 g, 0.078 mol).

-

Add 25 mL of absolute methanol to create a slurry.

-

While swirling the slurry, rapidly add freshly distilled benzaldehyde (7.50 g, 0.071 mol).

-

An exothermic reaction will occur, and the solids will dissolve. Continue to swirl the flask.

-

Within minutes, the this compound product will begin to crystallize.

-

After 15 minutes, place the flask in an ice bath to maximize crystallization.

-

Collect the crystalline product using a Büchner funnel.

-

Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum. This procedure typically yields 17-18 g (87–93%) of this compound with a melting point of 124–125°C, requiring no further purification.[8]

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Gateway to Advanced Synthesis

The synthetic utility of this compound stems from its decomposition under basic conditions to form a diazo intermediate, which is central to several name reactions.

The Bamford-Stevens and Shapiro Reactions: A Mechanistic Overview

Both the Bamford-Stevens and Shapiro reactions begin with the deprotonation of the tosylhydrazone. The choice of base and solvent dictates the reaction pathway and ultimate products.

-

Bamford-Stevens Reaction: Typically employs a base like sodium methoxide in a protic solvent. It proceeds through a diazo intermediate, which can then lose nitrogen to form a carbene or, under certain conditions, react further to yield alkenes.[9][11][14]

-

Shapiro Reaction: Requires two equivalents of a strong, non-nucleophilic base (e.g., n-butyllithium) in an aprotic solvent. This pathway also forms a diazo species but ultimately leads to a vinyllithium intermediate after nitrogen loss, which can be trapped with various electrophiles.[9][14]

Caption: Divergent pathways of the Shapiro and Bamford-Stevens reactions.

Experimental Protocol: In Situ Generation of Phenyldiazomethane

This procedure, adapted from Organic Syntheses, details the vacuum pyrolysis of the sodium salt of this compound—a Bamford-Stevens variant—to produce phenyldiazomethane.[8]

Trustworthiness & Safety: This protocol generates the highly toxic and potentially explosive phenyldiazomethane for immediate use, a self-validating system that minimizes risk by avoiding isolation and storage of the hazardous product. Caution! All manipulations must be performed in a certified chemical fume hood behind a safety shield.

Step-by-Step Protocol:

-

Place this compound (13.71 g, 0.05 mol) in a 200-mL round-bottomed flask.

-

Add a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol) via syringe and swirl until the solid is completely dissolved, forming the sodium salt.

-

Remove the methanol using a rotary evaporator. Further dry the resulting solid salt by evacuating the flask at 0.1 mm for 2 hours.

-

Break up the solid salt with a spatula and fit the flask with a vacuum take-off adapter and a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.

-

Evacuate the system to 0.1 mm.

-

Immerse the flask containing the salt into an oil bath and raise the temperature to 90°C.

-

The red phenyldiazomethane product will distill under vacuum and collect in the cooled receiver flask. This method provides a high yield of pure, solvent-free diazo compound.[8]

Reduction and Other Transformations

Beyond carbene and vinyllithium chemistry, this compound is a substrate for other valuable transformations:

-

Reduction to Alkanes: The tosylhydrazone can be reduced to the corresponding alkane (in this case, toluene) using reducing agents like sodium borohydride.[9][15] This offers a milder alternative to the classic Wolff-Kishner or Clemmensen reductions.

-

Transition Metal-Catalyzed Reactions: The in situ generated phenyldiazomethane can be intercepted by transition metal catalysts (e.g., rhodium or copper) to form metal carbene complexes. These powerful intermediates are widely used in cyclopropanation and C-H insertion reactions, enabling the construction of complex molecular frameworks.[9]

Safety and Handling

While this compound itself is a relatively stable solid, it is classified as an irritant to the eyes, respiratory system, and skin.[1][4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

The primary hazard is associated with its decomposition products. Diazo compounds like phenyldiazomethane are highly toxic and potentially explosive.[8][11] All reactions involving the generation of diazo compounds should be conducted in a well-ventilated fume hood, behind a blast shield, and on the smallest scale feasible for the experiment.

Conclusion

This compound is more than a simple derivative; it is a strategic reagent that provides a safe and practical entry point into the rich and diverse chemistry of diazo compounds and carbenes. Its ease of synthesis, stability, and predictable reactivity in cornerstone reactions like the Bamford-Stevens and Shapiro reactions make it an essential component of the modern synthetic chemist's toolkit. Understanding the causality behind the reaction conditions allows researchers to expertly navigate its reaction pathways to achieve desired synthetic outcomes, from simple alkenes to complex, metal-catalyzed constructions.

References

-

Title: PHENYLDIAZOMETHANE Source: Organic Syntheses URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: this compound | C14H14N2O2S Source: PubChem - NIH URL: [Link]

-

Title: Tosylhydrazone Source: Wikipedia URL: [Link]

-

Title: this compound, 5 g Source: Catapower Inc. URL: [Link]

-

Title: Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer Source: PMC - NIH URL: [Link]

-

Title: Shapiro reaction Source: Wikipedia URL: [Link]

-

Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL: [Link]

-

Title: Tosylhydrazones - Denmark Group Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis Source: University of Bristol Research Portal URL: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 1666-17-7: this compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1666-17-7 [chemicalbook.com]

- 6. This compound, 5 g - Catapower Inc. [catapowerinc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 10. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C14H14N2O2S | CID 5397192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility Landscape of Benzaldehyde Tosylhydrazone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzaldehyde tosylhydrazone, a critical intermediate in various organic syntheses. Recognizing the pivotal role of solvent selection in reaction kinetics, purification, and overall process efficiency, this document offers a detailed analysis of the compound's solubility in a range of common laboratory solvents. The guide integrates theoretical principles with practical insights, furnishing researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their experimental designs. A qualitative solubility profile is presented, alongside a systematic protocol for solubility determination. Furthermore, this guide elucidates the underlying molecular interactions that govern the solubility of this compound, providing a framework for rational solvent selection.

Introduction: The Critical Role of Solvent Selection

This compound is a versatile crystalline solid that serves as a key precursor in numerous organic transformations, most notably in the Shapiro and Bamford-Stevens reactions for the synthesis of vinyl lithium reagents and carbenes, respectively.[1] The success of these synthetic routes, as well as the ease of product isolation and purification, is intrinsically linked to the astute choice of solvent. A solvent not only dictates the reaction medium but also influences reaction rates, equilibrium positions, and the morphology of crystalline products.

This guide moves beyond a mere tabulation of solubility data. It aims to provide a deeper understanding of the physicochemical principles that govern the dissolution of this compound. By examining the interplay of molecular structure, polarity, and intermolecular forces, researchers can predict and control solubility, thereby optimizing their synthetic methodologies.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is paramount to comprehending its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₂S |

| Molecular Weight | 274.34 g/mol [2] |

| Appearance | Colorless to white crystalline solid[3] |

| Melting Point | 128-130 °C |

| Structure |

The molecule possesses both polar and non-polar characteristics. The two aromatic rings (benzylidene and tosyl groups) are largely non-polar. In contrast, the sulfonamide group (-SO₂NH-) and the imine bond (-N=CH-) introduce significant polarity and the capacity for hydrogen bonding. The N-H proton of the hydrazone moiety can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atoms are potential hydrogen bond acceptors.[2][4] This amphiphilic nature is the primary determinant of its solubility across different solvent classes.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This adage is rooted in the concept that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular force profile. Key factors influencing the solubility of this compound include:

-

Polarity : Solvents are broadly classified as polar or non-polar. Polar solvents possess a significant dipole moment, while non-polar solvents do not. This compound, with its polar functional groups, is expected to exhibit greater solubility in polar solvents.

-

Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role. Solvents that can effectively form hydrogen bonds with the sulfonamide and imine functionalities of this compound will be more effective at overcoming the solute-solute interactions in the crystal lattice.

-

Hansen Solubility Parameters (HSP) : For a more quantitative prediction, Hansen Solubility Parameters can be employed.[6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7][8] A solute is predicted to be soluble in a solvent when their respective HSP values are similar.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility (at 25 °C) | Rationale & Causality |

| Water | Polar Protic | Insoluble | Despite being a polar protic solvent, the large non-polar surface area of the two aromatic rings dominates, rendering the molecule hydrophobic. |

| Methanol | Polar Protic | Moderately Soluble | Methanol is an effective hydrogen bond donor and acceptor, allowing for favorable interactions with the polar groups of the solute. Synthesis procedures frequently utilize methanol, indicating good solubility, especially when heated.[9] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's ability to hydrogen bond facilitates dissolution. It is explicitly mentioned as a solvent for this compound.[3] |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor allow it to effectively solvate this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for this compound.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong hydrogen bond acceptance, leading to high solubility. |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble | Ethyl acetate has moderate polarity and is a weaker hydrogen bond acceptor than acetone, resulting in lower solubility. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Sparingly Soluble | DCM's moderate polarity allows for some interaction, but its inability to participate in hydrogen bonding limits its solvating power for the polar functional groups. |

| Chloroform | Moderately Polar Aprotic | Sparingly Soluble | Similar to DCM, chloroform is a moderately polar solvent that is not a strong hydrogen bond acceptor. |

| Toluene | Non-polar | Poorly Soluble | The significant polarity of the sulfonamide and imine groups is not well-matched with the non-polar nature of toluene. |

| Hexane | Non-polar | Insoluble | The large mismatch in polarity between the highly non-polar hexane and the polar functional groups of this compound results in very poor solubility. |

| Diethyl Ether | Slightly Polar Aprotic | Poorly Soluble | While it has a slight dipole moment, diethyl ether is a weak solvent for polar compounds like this compound due to its limited polarity and steric hindrance around the oxygen atom. |

Experimental Determination of Solubility: A Validating Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Record the exact volume of the filtrate.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard calibration curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or molarity).

-

Self-Validation:

-

Repeat the experiment at different equilibration times to ensure that 24-48 hours is sufficient to reach equilibrium.

-

Analyze the solid residue after the experiment to confirm that no degradation or polymorphism has occurred.

-

Perform the determination in triplicate to ensure the reproducibility of the results.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Practical Implications for the Researcher

The choice of solvent has significant consequences for various laboratory operations:

-

Reaction Medium: For reactions involving this compound, a solvent that fully dissolves the reactants at the desired reaction temperature is crucial for achieving optimal reaction rates and yields. Polar aprotic solvents like DMF or DMSO are excellent choices for ensuring homogeneity.

-

Purification by Recrystallization: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on its common use in synthesis, methanol is a prime candidate.[9] The compound is likely highly soluble in hot methanol and will precipitate upon cooling, leaving more soluble impurities in the mother liquor.

Solvent Selection Logic for Recrystallization

Caption: Decision tree for selecting a recrystallization solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[10] It is irritating to the eyes, respiratory system, and skin.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials.[10]

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure, which features both non-polar aromatic rings and polar functional groups capable of hydrogen bonding. This guide has provided a theoretical framework and a qualitative solubility profile to aid researchers in making rational solvent choices. While polar solvents, particularly those that can engage in hydrogen bonding such as methanol, ethanol, DMF, and DMSO, are effective at dissolving this compound, non-polar solvents like toluene and hexane are not. For precise quantitative data, a rigorous experimental protocol has been detailed. By integrating these theoretical and practical considerations, scientists can enhance the efficiency and success of their synthetic endeavors involving this important chemical intermediate.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Organic Syntheses, Coll. Vol. 8, p.226 (1993); Vol. 64, p.92 (1986). [Link]

-

"this compound". ChemBK. [Link]

-

"Experiment: Solubility of Organic & Inorganic Compounds". University of California, Davis. [Link]

-

"EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". [Link]

-

"Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc". ACS Publications. [Link]

-

"Hansen Solubility Parameters". [Link]

-

"Hansen Solubility Parameters (HSP) | Practical Adhesion Science". Prof Steven Abbott. [Link]

-

"Experiment: Solubility of Organic & Inorganic Compounds". [Link]

-

"Pencil and Paper Estimation of Hansen Solubility Parameters". ACS Omega. [Link]

-

"Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship". Scilit. [Link]

-

"iFormulate introduces…a quick guide to Hansen Solubility Parameters". YouTube. [Link]

-

"Procedure For Determining Solubility of Organic Compounds". Scribd. [Link]

-

"How To Determine Solubility Of Organic Compounds?". Chemistry For Everyone. [Link]

-

"Solubility of Organic Compounds". [Link]

-

"material safety data sheet sds/msds". Kasturi Aromatics. [Link]

-

"Safety Data Sheet: Benzaldehyde". Carl ROTH. [Link]

-

"Tosylhydrazone". Wikipedia. [Link]

-

"this compound". PubChem. [Link]

-

"Benzaldehyde (m-tolyl)-hydrazone". PubChem. [Link]

-

"this compound". ChemBK. [Link]

-

"Spectral characteristics, molecular structure, and hydrogen bonding in arylhydrazones of benzoyl chlorides and aromatic aldehydes". R Discovery. [Link]

Sources

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H14N2O2S | CID 5397192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

stability and storage conditions for benzaldehyde tosylhydrazone

An In-depth Technical Guide to the Stability and Storage of Benzaldehyde Tosylhydrazone

Introduction

This compound, a crystalline solid at room temperature, is a cornerstone reagent in modern organic synthesis. Its prominence stems from its role as a stable and easily handleable precursor to diazo compounds, which are pivotal intermediates in a variety of carbon-carbon bond-forming reactions, including the renowned Shapiro and Bamford-Stevens reactions.[1][2] This compound serves as a gateway to the synthesis of complex molecules, from pharmaceuticals to agrochemicals and advanced materials.[3]

However, the synthetic utility of this compound is intrinsically linked to its chemical integrity. Degradation not only diminishes reaction yields but can also introduce impurities that complicate purification and, more critically, lead to unpredictable reactivity and safety hazards. As a Senior Application Scientist, this guide is designed to move beyond simple storage recommendations. It provides a foundational understanding of the chemical principles governing the stability of this compound, offering a self-validating framework for its storage, handling, and quality assessment to researchers, scientists, and drug development professionals.

Part 1: Intrinsic Stability and Chemical Profile

Understanding the inherent chemical properties of this compound is the first step toward ensuring its long-term stability. The molecule's structure, featuring a tosyl group and an imine linkage, dictates its reactivity and susceptibility to degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These data are critical for safe handling and for designing experimental and storage protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₄N₂O₂S | [3] |

| Molecular Weight | 274.34 g/mol | [3][4] |

| Appearance | White powder, chunks, or colorless crystalline solid | [3][5] |

| Melting Point | 130-131 °C | [3][6] |

| Solubility | Insoluble in water; soluble in solvents like ethanol and DMF | [5] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

Core Reactivity and Decomposition Pathways

The "decomposition" of this compound is central to its synthetic utility but also represents its primary stability liability. The key pathway is the base-mediated elimination to form a diazo intermediate, which is the basis for its most common applications.[1][2] However, unintended degradation can occur through several environmental factors.

-

Intended Pathway (Base-Mediated Elimination): In the presence of a strong base (e.g., organolithium reagents in the Shapiro reaction or sodium methoxide in the Bamford-Stevens reaction), the compound is deprotonated.[1][2] This initiates a cascade that eliminates the tosyl group and releases nitrogen gas (N₂) to form a carbene or vinyllithium species. This controlled decomposition is the desired reactive pathway.

-

Thermal Decomposition: The compound is known to decompose upon heating.[5] This process can be hazardous as it may lead to the uncontrolled generation of nitrogen gas and other potentially explosive intermediates, such as phenyldiazomethane.[5][7]

-

Photolytic Decomposition: Exposure to light can provide the energy to initiate decomposition, making storage in light-protected containers essential.[5]

-

Hydrolytic Instability: The C=N imine bond is susceptible to hydrolysis. In the presence of water, particularly under acidic or basic conditions, the molecule can revert to its starting materials: benzaldehyde and p-toluenesulfonylhydrazide.[1] The presence of these impurities can interfere with subsequent reactions.

The following diagram illustrates the primary pathways through which this compound can degrade.

Caption: Intended vs. unintended decomposition of this compound.

Part 2: Factors Influencing Stability and Recommended Storage Conditions

Maintaining the purity of this compound requires controlling the extrinsic factors that can initiate its degradation. The following conditions are critical for ensuring its long-term viability.

Critical Factors Explained

-

Temperature: While some suppliers suggest room temperature storage for short-term use, this introduces risk.[3][5] The compound's decomposition can be exothermic, and its downstream products are potentially explosive.[7] Therefore, the most scientifically sound and safest approach, particularly for long-term storage, is to minimize thermal energy. Low-temperature storage (−20°C to −80°C) significantly reduces the rate of all degradation pathways.[7]

-

Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, serves a dual purpose.[7] It displaces atmospheric oxygen, preventing potential oxidative side reactions, and, more importantly, it displaces moisture, directly inhibiting the hydrolytic degradation pathway.

-

Light: As a light-sensitive compound, storage in amber glass vials or in a dark location is mandatory to prevent photolytic decomposition.[5]

-

Purity of Synthesis: The stability of the final product begins with its synthesis. Residual acid or base from the condensation reaction can catalyze hydrolysis.[8] Incomplete reaction leaving unreacted benzaldehyde or p-toluenesulfonylhydrazide not only lowers the purity but can also create a less stable mixture.[7][8] Thorough washing and drying of the product are crucial steps.[7]

Recommended Storage Conditions

For optimal preservation of purity and safety, the following storage conditions are recommended.

| Parameter | Optimal Long-Term Storage | Acceptable Short-Term Storage | Rationale |

| Temperature | -20°C to -80°C | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows all degradation kinetics.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents hydrolysis from atmospheric moisture and unwanted oxidation.[7] |

| Container | Amber Glass Vial with Secure, Inert Cap | Opaque, Tightly Sealed Container | Protects from light-induced degradation and moisture ingress.[5] |

| Location | Dry, well-ventilated, designated chemical storage area | Dry, well-ventilated area away from heat and ignition sources. | Ensures safety and prevents exposure to incompatible materials.[6] |

Part 3: Protocol for Stability Assessment

A self-validating system of quality control is essential. Researchers must be able to independently verify the purity of their this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering the sensitivity and resolution needed to separate the parent compound from its potential degradants.[9][10]

Experimental Protocol: Stability Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of quantifying the purity of this compound and separating it from key potential degradation products (benzaldehyde, p-toluenesulfonylhydrazide).

1. Materials and Reagents:

-

This compound (sample to be tested)

-

Reference standards: Benzaldehyde, p-Toluenesulfonylhydrazide

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks, pipettes, autosampler vials

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is the stock solution (100 µg/mL).

-

Prepare working standards of benzaldehyde and p-toluenesulfonylhydrazide in the same diluent.

4. Forced Degradation Study (Method Validation):

-

Causality: The purpose of a forced degradation study is to prove that if the compound does degrade, the resulting impurities can be seen and separated from the main peak by the HPLC method.[9]

-

Procedure:

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl and heat gently (e.g., 60°C for 2 hours). Neutralize before injection.

-

Base Hydrolysis: To an aliquot, add 0.1 M NaOH and heat gently. Neutralize before injection.

-

Oxidation: To an aliquot, add 3% H₂O₂ and let stand at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at an elevated temperature (e.g., 80°C) for 48 hours, then prepare a sample.

-

Photolytic Stress: Expose the stock solution to direct UV light for 24 hours.

-

-

Analysis: Inject all stressed samples. The method is "stability-indicating" if the peaks for benzaldehyde and p-toluenesulfonylhydrazide (from hydrolysis) and any other new peaks are well-resolved from the main this compound peak.

5. Routine Stability Testing:

-

Prepare a sample of the stored this compound.

-

Inject the sample into the HPLC system.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).

-

Compare the purity to the initial (t=0) measurement to assess degradation over time.

Workflow for Stability Assessment

Caption: HPLC workflow for assessing the long-term stability of the compound.

Part 4: Safe Handling and Disposal

Given its potential for irritation and the hazardous nature of its decomposition products, strict safety protocols are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] When handling larger quantities or when dust generation is possible, respiratory protection should be used.[6][11]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[6] Use non-sparking tools and avoid creating dust.[6] Keep the compound away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents, as these can initiate vigorous decomposition.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the chemical to enter drains.[6]

Conclusion

This compound is an invaluable synthetic tool, but its efficacy and safety depend entirely on its chemical purity. A proactive approach to stability, grounded in a scientific understanding of its degradation pathways, is paramount. By implementing the stringent storage conditions outlined—low temperature, inert atmosphere, and protection from light—researchers can significantly extend the shelf life of this reagent. Furthermore, the adoption of a routine analytical validation protocol, such as the stability-indicating HPLC method described, provides a self-validating system to ensure that the material used in any experiment is of the highest possible quality, leading to more reliable, reproducible, and safer science.

References

-

Organic Syntheses Procedure. (n.d.). Phenyldiazomethane. Retrieved January 16, 2026, from [Link]

-

This compound - ChemBK. (2024, April 10). Retrieved January 16, 2026, from [Link]

-

Aggarwal, V. K., & de Vicente, J. (2005). The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis. University of Bristol Research Portal. Retrieved January 16, 2026, from [Link]

-

Tosylhydrazone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Shapiro reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Jończyk, A., & Włostowska, J. (1998). Reactions of tosylhydrazones of benzaldehyde and benzophenone with cyanoalkenes in a basic two-phase system. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound | C14H14N2O2S | CID 5397192 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Georgiev, Y., & Zlatanov, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Retrieved January 16, 2026, from [Link]

-

Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion. Organic Letters. Retrieved January 16, 2026, from [Link]

-

Analytical Techniques In Stability Testing - Separation Science. (2024, March 24). Retrieved January 16, 2026, from [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. (2018). Retrieved January 16, 2026, from [Link]

-

Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC - NIH. (2019). Retrieved January 16, 2026, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved January 16, 2026, from [Link]

Sources

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. data.biotage.co.jp [data.biotage.co.jp]

historical development of tosylhydrazone chemistry

An In-depth Technical Guide to the Historical Development of Tosylhydrazone Chemistry

Authored by a Senior Application Scientist

Abstract

N-Tosylhydrazones, once relegated to a niche role in elimination reactions, have undergone a remarkable evolution over the past seven decades to become one of the most versatile and powerful building blocks in modern organic synthesis. Their journey from simple carbonyl derivatives to indispensable precursors for carbenes and partners in sophisticated cross-coupling reactions is a compelling narrative of mechanistic discovery and synthetic innovation. This guide traces the , from the foundational Bamford-Stevens and Shapiro reactions to the paradigm-shifting introduction of transition-metal catalysis and the latest advancements in metal-free and photocatalytic transformations. Designed for researchers, scientists, and drug development professionals, this document provides not only a historical overview but also field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a forward look into the future of this dynamic field.

The Genesis: From Carbonyl Protection to Olefin Synthesis

The story of tosylhydrazones begins with their straightforward and efficient synthesis. The condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide (tosylhydrazine) provides stable, often crystalline, solids.[1][2] Initially, this transformation was primarily viewed through the lens of classical carbonyl chemistry—a method for derivatization and potential protection. However, the true synthetic potential of the tosylhydrazone functional group was unlocked in 1952.

The Bamford-Stevens Reaction: A New Path to Alkenes

The first major application of tosylhydrazones in synthesis was reported by William R. Bamford and Thomas S. Stevens.[3][4] They discovered that treating a tosylhydrazone with a strong base, such as sodium methoxide, induced decomposition to form an alkene, effectively providing a method for the deoxygenation of carbonyl compounds.[3][5]

The causality of the reaction outcome is critically dependent on the solvent system. The mechanism proceeds via the in situ formation of a diazoalkane intermediate, which then loses dinitrogen (N₂) to generate a highly reactive species.[4][5]

-

In protic solvents (e.g., ethylene glycol): The diazo compound decomposes to form a carbocation intermediate. This species can then undergo elimination or Wagner-Meerwein rearrangement, typically leading to the formation of the most thermodynamically stable, highly substituted alkene.[4][6]

-

In aprotic solvents (e.g., decalin): The decomposition of the diazo compound generates a carbene intermediate. The carbene then undergoes a 1,2-hydride or alkyl shift to produce the alkene.[4][6]

This dichotomy in reactive intermediates based on solvent choice was a crucial early insight into the rich chemistry of tosylhydrazones.

Caption: The Bamford-Stevens reaction pathway, diverging based on solvent conditions.

The Shapiro Reaction: A Regiochemical Revolution

In 1967, Robert H. Shapiro introduced a powerful modification that dramatically enhanced the synthetic utility and predictability of tosylhydrazone elimination.[7][8] The Shapiro reaction utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) under aprotic conditions.[7][9] This seemingly small change in stoichiometry and base type fundamentally alters the reaction mechanism and, critically, the regiochemical outcome.

Instead of proceeding through a carbene or carbocation, the Shapiro reaction involves the formation of a dianion, which then eliminates the toluenesulfinate anion to generate a vinyldiazene intermediate. Subsequent loss of N₂ produces a defined vinyllithium species .[7] This key difference has two profound synthetic consequences:

-

Kinetic Control: The initial deprotonation occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetic) alkene upon quenching with a proton source.[7][10] This provides complementary regioselectivity to the Bamford-Stevens reaction.

-

Trappable Nucleophile: The vinyllithium intermediate is stable enough at low temperatures to be trapped by a wide range of electrophiles (e.g., aldehydes, CO₂, alkyl halides), allowing for the direct formation of more complex substituted alkenes from a simple carbonyl precursor.

Caption: The Shapiro reaction proceeds via a trappable vinyllithium intermediate.

| Feature | Bamford-Stevens Reaction | Shapiro Reaction |

| Base | ~1 equiv. strong base (e.g., NaOMe, NaH)[4] | ≥2 equiv. organolithium base (e.g., BuLi)[7] |

| Key Intermediate | Carbocation (protic) or Carbene (aprotic)[6] | Vinyllithium[7] |

| Regioselectivity | Thermodynamic (more substituted alkene)[10] | Kinetic (less substituted alkene)[10] |

| Synthetic Utility | Olefin synthesis | Olefin synthesis, Trapping with electrophiles |

The Carbene Renaissance: Tosylhydrazones as Diazo Surrogates

While the Bamford-Stevens reaction hinted at the intermediacy of carbenes, it wasn't until the late 20th and early 21st centuries that chemists began to fully exploit tosylhydrazones as reliable and safe precursors for generating diazo compounds in situ.[11][12] Diazo compounds themselves are exceptionally useful but are often toxic, explosive, and difficult to handle. Tosylhydrazones, being stable solids, emerged as ideal surrogates, providing a "slow-release" mechanism for the generation of diazo species under basic conditions.[13] This breakthrough catalyzed a renaissance in carbene chemistry.

Three key developments were instrumental in this era:

-

Asymmetric Catalysis (Aggarwal, 2001): Varinder Aggarwal and coworkers demonstrated that tosylhydrazone salts could serve as diazo precursors for sulfur ylide-mediated asymmetric epoxidation and aziridination reactions.[14][15] This work was pivotal in showing that the in situ generation strategy was compatible with delicate, highly controlled stereoselective transformations.

-

Transition-Metal Catalysis: The realization that transition metals (particularly rhodium and copper) could intercept the in situ-generated diazo compound to form a metal-carbene intermediate was transformative.[11][16] This opened the door to a vast array of well-established carbene transfer reactions, now accessible from stable tosylhydrazones. These include:

-

Palladium-Catalyzed Cross-Coupling (Barluenga/Valdés, 2007): This discovery marked a true paradigm shift and is a cornerstone of modern tosylhydrazone chemistry. It will be discussed in detail in the next section.[14][15]

The Era of Cross-Coupling: A New Role for Carbonyls

The field of organic synthesis has been dominated for decades by transition-metal-catalyzed cross-coupling reactions. Traditionally, these reactions involved coupling an organometallic nucleophile with an organic electrophile. In 2007, the groups of José Barluenga and Carlos Valdés reported a groundbreaking discovery: the palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides.[15][19][20]

This reaction fundamentally redefined the role of the tosylhydrazone. Instead of just being an elimination precursor, it became a versatile coupling partner, effectively acting as a nucleophilic carbene surrogate.[13][21] This innovation provided a novel and powerful method for converting the C=O double bond of a ketone or aldehyde into a C=C double bond with an appended aryl group, offering a valuable alternative to classical methods like the Wittig reaction or coupling with enol triflates.[20][22]

The Catalytic Cycle: A Mechanism of Migratory Insertion

The generally accepted mechanism for this transformation established a new reaction manifold in palladium catalysis.[13]

-

Oxidative Addition: Pd(0) inserts into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X complex.

-

Carbene Formation: The tosylhydrazone reacts with base to form the corresponding diazo compound in situ.

-

Palladium-Carbene Complexation: The diazo compound reacts with the Ar-Pd(II)-X complex, displacing a ligand and losing N₂ to form a key palladium-carbene intermediate (Ar-Pd(II)=CR₂).

-

Migratory Insertion: The aryl group on the palladium center migrates to the carbene carbon, forming a new C-C bond and a new Pd(II)-alkyl species.

-

β-Hydride Elimination: Elimination of a β-hydrogen regenerates the C=C double bond, producing the substituted alkene product and an H-Pd(II)-X species.

-

Reductive Elimination: The H-Pd(II)-X species reductively eliminates HX, which is neutralized by the base, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of a tosylhydrazone and an aryl halide.

The scope of this reaction has expanded rapidly to include a wide variety of coupling partners, such as arylboronic acids, terminal alkynes, and heteroaryl halides, making it a mainstay of modern synthetic chemistry.[13][20][23]

Modern Frontiers and Future Outlook

The development of tosylhydrazone chemistry continues to accelerate, driven by the demand for more efficient, selective, and sustainable synthetic methods.

-

Metal-Free and Photocatalytic Reactions: A significant contemporary trend is the development of transition-metal-free reactions.[21][24] Visible-light photoredox catalysis, for example, can promote carbene transfer reactions of tosylhydrazones under exceptionally mild conditions, avoiding the cost and toxicity associated with many metal catalysts.[25]

-

Synthesis of Complex Molecules: The intramolecular trapping of carbene or radical intermediates derived from tosylhydrazones has become a powerful strategy for the construction of complex heterocyclic and polycyclic scaffolds, which are common motifs in pharmaceuticals and natural products.[11][26][27]

-

Next-Generation Reagents: To overcome limitations such as the high temperatures often required for tosylhydrazone decomposition, new reagents have been developed.[14][15] For instance, N-triftosylhydrazones decompose at much lower temperatures, enabling reactions with thermally sensitive substrates and improving enantioselectivity in asymmetric catalysis.[15]

The trajectory of tosylhydrazone chemistry is a testament to the power of fundamental mechanistic investigation. From simple elimination reactions to complex, multi-component catalytic cycles, these versatile reagents have repeatedly been reinvented. The future will undoubtedly see further expansion into new areas like materials science, bioconjugation, and flow chemistry, cementing the legacy of the tosylhydrazone as a cornerstone of organic synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Tosylhydrazone

This protocol describes the synthesis of camphor tosylhydrazone as a representative example.[1]

Materials:

-

Camphor (1.0 eq)

-

Tosylhydrazine (1.05 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

Dissolve camphor in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add tosylhydrazine to the solution.

-

Add a single drop of concentrated HCl to catalyze the reaction.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product, being a solid, will often precipitate from the solution.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure tosylhydrazone.

Protocol 2: A Representative Shapiro Reaction

This protocol outlines the conversion of a ketone to its less-substituted alkene.

Materials:

-

Ketone-derived Tosylhydrazone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.2 eq, solution in hexanes)

-

Deionized Water (for quenching)

Procedure:

-

Strictly anhydrous and inert conditions are required. Add the tosylhydrazone to an oven-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Evacuate the flask and backfill with dry nitrogen or argon.

-

Add anhydrous THF via syringe to dissolve or suspend the tosylhydrazone.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes. The solution may change color.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Vigorous evolution of nitrogen gas is typically observed.

-

Stir the reaction at room temperature for 1-2 hours after gas evolution ceases.

-

Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel, add more water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product, which can be purified by column chromatography.

Protocol 3: A Representative Palladium-Catalyzed Cross-Coupling

This protocol describes the coupling of a tosylhydrazone with an aryl bromide.[20]

Materials:

-

Tosylhydrazone (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd₂(dba)₃ (2.5 mol%)

-

XPhos (10 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert conditions are essential. To an oven-dried Schlenk tube, add the aryl bromide, tosylhydrazone, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate the tube and backfill with dry nitrogen or argon. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure substituted alkene product.

References

-

ResearchGate. One hundred years of N‐tosylhydrazone in chemistry. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. Luxury of N‐Tosylhydrazones in Transition‐Metal‐Free Transformations. Available from: [Link] [Accessed January 15, 2026].

-

Grokipedia. Bamford–Stevens reaction. Available from: [Link] [Accessed January 15, 2026].

-

Vaishya, V., et al. (2022). Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. Thieme Chemistry. Available from: [Link] [Accessed January 15, 2026].

-

IntechOpen. Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions With N-Tosylhydrazones. DOI: 10.5772/intechopen.93320. Available from: [Link] [Accessed January 15, 2026].

-

PubMed. N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry. DOI: 10.1021/acs.accounts.2c00182. Available from: [Link] [Accessed January 15, 2026].

-

Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc. Available from: [Link] [Accessed January 15, 2026].

-

ACS Publications. N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry. DOI: 10.1021/acs.accounts.2c00182. Available from: [Link] [Accessed January 15, 2026].

-

Wikipedia. Bamford–Stevens reaction. Available from: [Link] [Accessed January 15, 2026].

-

PubMed. Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. DOI: 10.1002/anie.201007961. Available from: [Link] [Accessed January 15, 2026].

-

ACS Publications. Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. DOI: 10.1021/acs.joc.0c00618. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. The Carbene Chemistry of N -Sulfonyl Hydrazones: The Past, Present, and Future | Request PDF. Available from: [Link] [Accessed January 15, 2026].

-

Wikipedia. Shapiro reaction. Available from: [Link] [Accessed January 15, 2026].

-

ACS Publications. Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. DOI: 10.1021/ar200042p. Available from: [Link] [Accessed January 15, 2026].

-

PMC - NIH. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. DOI: 10.1002/slct.201900139. Available from: [Link] [Accessed January 15, 2026].

-

ACS Publications. The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. DOI: 10.1021/acs.chemrev.3c00688. Available from: [Link] [Accessed January 15, 2026].

-

Wikipedia. Tosylhydrazone. Available from: [Link] [Accessed January 15, 2026].

-

Organic Chemistry Portal. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. Rh-catalysed B–H bond insertion of N-tosylhydrazones. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. The timeline for the first report of major contributors on carbene chemistry of N‐sulfonyl hydrazones. Available from: [Link] [Accessed January 15, 2026].

-

RSC Publishing. Carbene functionalization of porphyrinoids through tosylhydrazones. DOI: 10.1039/D1OB01961A. Available from: [Link] [Accessed January 15, 2026].

-

ACS Publications. N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. DOI: 10.1021/acsomega.2c05007. Available from: [Link] [Accessed January 15, 2026].

-

Scirp.org. Chemical Transformations Involving N-tosylhydrazones. Available from: [Link] [Accessed January 15, 2026].

-

YouTube. Shapiro Reaction. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. Initial report on tosylhydrazone‐mediated carbene insertion into O−H bonds. Available from: [Link] [Accessed January 15, 2026].

-

Organic Chemistry Portal. Shapiro Reaction. Available from: [Link] [Accessed January 15, 2026].

-

Denmark Group. Tosylhydrazones. Available from: [Link] [Accessed January 15, 2026].

-

ResearchGate. Blue Light‐promoted Carbene Transfer Reactions of Tosylhydrazones. Available from: [Link] [Accessed January 15, 2026].

-

EurekAlert!. Small molecule interactions were central to the origin of life. Available from: [Link] [Accessed January 15, 2026].

-